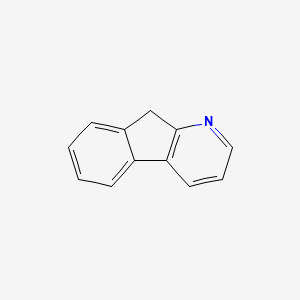

Azafluorene

Description

Structure

3D Structure

Properties

CAS No. |

244-44-0 |

|---|---|

Molecular Formula |

C12H9N |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

9H-indeno[2,1-b]pyridine |

InChI |

InChI=1S/C12H9N/c1-2-5-10-9(4-1)8-12-11(10)6-3-7-13-12/h1-7H,8H2 |

InChI Key |

PFWJFKBTIBAASX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1N=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azafluorene Core Structures and Derivatives

Established Synthetic Strategies for Azafluorene Frameworks

Traditional methods for synthesizing azafluorenes often rely on cyclization and condensation reactions, which form the five-membered ring onto a pre-existing pyridine (B92270) or quinoline (B57606) scaffold.

Dehydrocyclization reactions represent a direct approach to forming the this compound skeleton. For instance, the synthesis of 3-methyl-2-azafluorene can be achieved through the dehydrocyclization of 2,5-dimethyl-4-phenylpyridine at high temperatures (500–750°C) without a catalyst. researchgate.net This this compound can then undergo condensation reactions with aromatic aldehydes to yield derivatives like 3-methyl-9-benzylidene-2-azafluorene. researchgate.net

Another established method involves the catalytic condensation of phenols with aminophenols or aminoalcohols. This process typically involves a three-step sequence: hydrogenation, dehydrogenative condensation, and subsequent dehydrogenation to yield the final polycyclic aromatic compound. While broadly applicable to various N-heterocycles, this strategy can be adapted for this compound synthesis.

Aldol (B89426) condensation reactions have also been employed. For example, the aldol condensation between 2,3-diphenyl-4-thiazolidinone (B188892) and aromatic aldehydes, catalyzed by ethoxide ions, produces 2,3-diphenyl-5-arylidene-4-thiazolidinones. researchgate.net While not a direct synthesis of azafluorenes, this highlights the utility of condensation reactions in building complex heterocyclic systems that can be precursors to the this compound core.

| Reactants | Conditions | Product |

| 2,5-dimethyl-4-phenylpyridine | 500–750°C, no catalyst | 3-methyl-2-azafluorene |

| 3-methyl-2-azafluorene, Aromatic aldehydes | - | 3-methyl-9-benzylidene-2-azafluorene |

| Phenols, Aminophenols/Aminoalcohols | Catalytic hydrogenation, dehydrogenative condensation, dehydrogenation | Polycyclic N-heterocyclic compounds |

| 2,3-diphenyl-4-thiazolidinone, Aromatic aldehydes | Ethoxide ion catalyst | 2,3-diphenyl-5-arylidene-4-thiazolidinone |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like azafluorenes by combining three or more reactants in a single step. organic-chemistry.org These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate diverse molecular scaffolds. mdpi.com

A notable example is the manganese-catalyzed sequential multi-component reaction for the synthesis of quinoline-derived azafluorenes. researchgate.net This method involves a dehydrogenative MCR followed by C(sp³)–H hydroxylation and annulation. researchgate.net Another approach utilizes an atmospheric-oxygen-mediated four-component reaction to produce pyrazolo[1,5‐a]pyrimidine and pyrazolo[3,4‐b]pyridine derivatives from alcohols and 3-aminopyrazoles, showcasing the potential for MCRs to build diverse heterocyclic systems that can serve as precursors to azafluorenes. researchgate.net

The Gröbcke-Blackburn-Bienaymé reaction, a three-component MCR, utilizes aldehydes, isonitriles, and α-aminoazines in the presence of an acid catalyst to synthesize fused nitrogen-containing aromatic compounds. This strategy is adaptable for the construction of various this compound isomers.

| Reaction Name | Reactants | Key Features |

| Manganese-Catalyzed Sequential MCR | - | Dehydrogenative MCR, C(sp³)–H hydroxylation, annulation |

| Atmospheric-Oxygen-Mediated Four-Component Reaction | Alcohols, 3-aminopyrazoles | Metal-free, molecular diversity |

| Gröbcke-Blackburn-Bienaymé Reaction | Aldehydes, Isonitriles, α-Aminoazines | Acid-catalyzed, synthesis of fused N-containing aromatics |

Dehydrocyclization and Condensation Approaches

Novel and Cascade Reaction Sequences for this compound Derivatives

More recently, advanced synthetic methodologies have been developed to provide more efficient and selective access to this compound derivatives. These include cycloaddition strategies and C-H activation techniques.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. organic-chemistry.org A variation of this, the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is particularly useful for synthesizing heterocyclic compounds. organic-chemistry.org

A one-pot method for constructing diverse 1-azafluorene derivatives employs a Diels-Alder/retro-Diels-Alder cycloaddition sequence. dntb.gov.uanih.gov The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and can be driven by heat or mediation by acids or bases. wikipedia.org This sequence has also been used to prepare intermediates for the synthesis of compounds like onychine from a ninhydrin-derived 1,2,4-triazine (B1199460) precursor. wm.edu

| Reaction Type | Key Features | Application |

| Diels-Alder/Retro-Diels-Alder Cycloaddition | One-pot synthesis | Construction of 1-azafluorene derivatives dntb.gov.uanih.gov |

| Diels-Alder/Retro-Diels-Alder Cycloaddition/Cycloreversion | - | Synthesis of onychine intermediate wm.edu |

Transition-metal-catalyzed C-H activation has emerged as a powerful and efficient method for constructing complex molecules. mdpi.com This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.

Rhodium(III)-catalyzed intramolecular C-H bond activation of 3-alkynyl and 3-alkenyl-2-arylpyridines provides a selective route to 4-azafluorenes. acs.org This transformation is believed to proceed through a "rollover" C-H activation mechanism, where the metal catalyst activates a C-H bond on the pyridine ring. acs.orgnih.gov Such rollover C-H activation has been identified as a viable pathway for functionalizing otherwise unreactive chelating molecules. nih.gov

These C-H activation and annulation strategies offer a direct and atom-economical approach to various this compound isomers and their derivatives.

| Catalyst | Substrate | Product | Key Mechanistic Step |

| [CpRhCl₂]₂/Cu(OAc)₂ | 3-alkynyl-2-arylpyridines | 4-Azafluorenes | Pyridine-directed C-H bond activation and "rollover" acs.org |

| [CpRhCl₂]₂/Cu(OAc)₂ | 3-alkenyl-2-arylpyridines | 4-Azafluorenes | Pyridine-directed C-H bond activation and "rollover" acs.org |

Spiro compounds, which contain two rings connected by a single atom, can serve as key intermediates in the synthesis of complex heterocyclic systems. The synthesis of spiro-fused heterocycles can often be achieved through multi-component reactions involving starting materials like isatin (B1672199). arkat-usa.org

One approach to spiro-diazafluorenes involves superelectrophilic-initiated carbon cationic relay reactions of diazafluorenones with phenols. researchgate.net This method proceeds through a tandem Friedel-Crafts reaction, nucleophilic addition, and intramolecular cyclization sequence to construct spirodiazafluorenes that are otherwise difficult to access. researchgate.net

Another strategy involves the one-pot, three-component synthesis of spiro[indoline-pyrrolidine] derivatives through a 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ from isatin and sarcosine) and a dipolarophile. This reaction demonstrates high regio- and stereoselectivity. Such spiro-fused systems can potentially be rearranged or further functionalized to yield this compound derivatives. For instance, the cyanoethylation of substituted 4-azafluorenes can lead to the synthesis of spiro-[4-azafluorene-9-cyclopentenes]. rudn.ru

| Reaction Type | Reactants | Intermediate | Product |

| Superelectrophilic-initiated carbon cationic relay | Diazafluorenones, Phenols | Superelectrophilic carboxonium ion | Spiro-diazafluorenes researchgate.net |

| 1,3-Dipolar cycloaddition | Isatins, Sarcosine, Dipolarophile | Azomethine ylide | Spiro[indoline-pyrrolidine] derivatives |

| Cyanoethylation | Substituted 4-azafluorenes | - | Spiro-[4-azafluorene-9-cyclopentenes] rudn.ru |

Thermal Electrocyclization Approaches

Thermal electrocyclization represents a powerful strategy for the construction of fused pyridine ring systems, including the this compound framework. This approach relies on the concerted cyclization of a conjugated π-electron system. libretexts.org Specifically, the synthesis of azafluorenones has been achieved through the thermal electrocyclization of a 1-aza-6π-electron system. scispace.comresearchgate.net This methodology has been successfully applied to the total synthesis of the azafluorenone alkaloid onychine. scispace.comresearchgate.net

The general strategy involves generating a suitable 1-azahexatriene precursor which, upon heating, undergoes a 6π-electrocyclic reaction to form the desired this compound skeleton. scispace.com For instance, an oxime derived from an appropriate indene (B144670) derivative can serve as the 1-azahexatriene system. scispace.com Subsequent oxidation of the newly formed this compound can then yield the corresponding azafluorenone. scispace.com Microwave-assisted thermal electrocyclization has also been reported as an effective technique for constructing fused pyridine ring systems, highlighting the versatility of this approach. scispace.comresearchgate.net

Optimization of reaction conditions is crucial for the success of these cyclizations. While some reactions proceed under conventional heating, others may require microwave irradiation to achieve satisfactory yields. scispace.com For example, the thermal cyclization of an oxime to form an indenoisoquinoline, a tetracyclic azafluorenone derivative, showed significantly improved yields when conducted under microwave irradiation compared to conventional heating. scispace.com

Metal-Catalyzed Synthesis of Substituted Azafluorenes

Metal-catalyzed reactions offer a diverse and efficient toolkit for the synthesis of substituted azafluorenes, providing access to a wide range of structural motifs with high degrees of control over selectivity.

Transition Metal-Free Oxidative Cyclization Pathways

While many syntheses rely on transition metals, there is growing interest in developing transition-metal-free alternatives. These methods often utilize more environmentally benign reagents and can offer different reactivity patterns. For instance, iodine-promoted oxidative cyclization has been developed for the synthesis of various nitrogen-containing heterocycles. researchgate.net A divergent synthesis of 4-azafluorene derivatives has been achieved starting from ortho-alkynylarylketones. researchgate.net In this method, molecular iodine promotes the formation of an indenone precursor, which can then be converted to the 4-azafluorene product in the presence of an ammonium (B1175870) salt. researchgate.net This approach avoids the use of transition metals and provides a convenient route to these structures. researchgate.net Similarly, hypervalent iodine catalysis has been employed for the oxidative cyclization of N'-aryl urea (B33335) compounds to synthesize benzimidazolinones, demonstrating a metal-free approach for C–N bond formation. mdpi.com Potassium iodide (KI) has also been used to mediate oxidative Pictet-Spengler reactions, offering a sustainable method for synthesizing nitrogen-containing heterocycles without transition metals. nih.gov

Palladium-Catalyzed Tandem Processes for Azafluorenones

Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic molecules, and azafluorenones are no exception. Auto-tandem palladium-catalyzed processes have been developed to construct 2-azafluorenones efficiently. acs.orgnih.govacs.org One such process begins with halogen-substituted isoxazoles and Michael acceptors. acs.orgnih.gov This reaction involves two distinct palladium-catalyzed steps: a Heck reaction followed by a rearrangement, which includes the novel palladium-catalyzed ring opening of the isoxazole. acs.orgnih.gov

Another powerful strategy involves the synthesis of substituted azafluorenones from dihalogeno diaryl ketones. rsc.orgresearchgate.net This auto-tandem process combines a Suzuki or Heck coupling with a direct cyclizing arylation, all under palladium catalysis. rsc.org By carefully selecting the starting dihalogenated diaryl ketone, various substituted azafluorenones, such as 6-/7-arylated 4-azafluorenones and 2-phenyl-3-azafluorenone, can be synthesized. researchgate.net

The optimization of these tandem reactions is critical to their success, as the conditions must be suitable for multiple, mechanistically distinct catalytic cycles. acs.org The table below summarizes the optimization of a palladium-catalyzed tandem reaction for 2-azafluorenone synthesis.

| Entry | Catalyst (10 mol %) | Base (2 equiv) | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 45 |

| 2 | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 72 |

| 3 | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 85 |

| Data derived from studies on tandem palladium catalysis for azafluorenone synthesis. acs.org |

Nickel-Catalyzed [2+2+2] Cycloaddition for Axially Chiral Azafluorenes

The construction of axially chiral biaryl compounds is a significant challenge in asymmetric synthesis. Nickel-catalyzed [2+2+2] cycloaddition has emerged as a novel and effective method for the enantioselective synthesis of axially chiral 1-azafluorenes. sciengine.comcqvip.comwhu.edu.cn This strategy involves the reaction of alkynes with (o-alkynyl)benzyl nitriles. sciengine.com The nickel catalyst, in conjunction with a chiral ligand, facilitates the cycloaddition and controls the stereochemistry, enabling the discrimination of even sterically similar substituents like hydrogen and fluorine to achieve high enantioselectivity. sciengine.com

This methodology is notable as it represents the first instance of using a nickel-catalyzed [2+2+2] cycloaddition to synthesize axially chiral pyridine derivatives. sciengine.com It provides a unique approach to constructing C4-chiral axes in pyridines, which is orthogonal to rhodium and cobalt catalysis that typically yield C2- or C3-axial chirality. sciengine.com The steric hindrance provided by the 1-azafluorene skeleton and the specific chiral environment of the nickel catalyst are crucial for the high enantioselectivity observed. sciengine.com

| Substrate (R) | Alkyne | Chiral Ligand | Yield (%) | ee (%) |

| F | Diphenylacetylene | (R)-BINAP | 88 | 92 |

| OMe | 1-Phenyl-1-propyne | (S)-Phos | 91 | 95 |

| H | Di-p-tolylacetylene | (R)-MeO-BIPHEP | 85 | 90 |

| Illustrative data based on findings in nickel-catalyzed cycloaddition for chiral azafluorenes. sciengine.comacs.org |

Manganese Complex-Catalyzed Multicomponent Annulation

The use of earth-abundant and inexpensive first-row transition metals like manganese is a highly sustainable approach in catalysis. researchgate.netcitedrive.comresearcher.life A novel synthesis of quinoline-based azafluorenes has been developed using a manganese-complex-catalyzed sequential multicomponent reaction (MCR). researchgate.netcitedrive.comrsc.org This process involves a dehydrogenative MCR followed by a C(sp³)–H hydroxylation and annulation. researchgate.netcitedrive.com The specially designed manganese complexes are effective in guiding the reaction to produce the desired functionalized heterocycles while minimizing side reactions. researchgate.netcitedrive.com This method provides a unique pathway to a new class of quinoline-derived azafluorenes. researchgate.net The development of such catalytic processes using first-row transition metals to create diverse heterocycles from readily available starting materials is a significant advancement in sustainable organic chemistry. researchgate.netcitedrive.comresearcher.life

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving regioselectivity and stereoselectivity is a paramount goal in the synthesis of complex organic molecules like this compound derivatives. mdpi.com Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, are critical for accessing specific, functionally important compounds. mdpi.commasterorganicchemistry.com

In the context of this compound synthesis, regioselectivity is often directed by the substitution pattern of the precursors. For example, in the palladium-catalyzed synthesis of azafluorenones from dihalogeno diaryl ketones, the position of the halogens on the pyridine and phenyl rings dictates the final position of substituents on the azafluorenone core. researchgate.net Similarly, rhodium-catalyzed [2+2+2] cycloadditions of diynes with nitriles show that ortho substituents on the phenyl group of the diyne heavily influence the regioselectivity of the resulting pyridine ring. acs.org

Stereoselectivity is particularly crucial in the synthesis of chiral azafluorenes. As discussed in section 2.3.3, the nickel-catalyzed [2+2+2] cycloaddition provides a highly enantioselective route to axially chiral 1-azafluorenes. sciengine.com The choice of the chiral ligand is fundamental to controlling the stereochemical outcome. sciengine.com Beyond axial chirality, the creation of specific diastereomers is also important. The stereoselective synthesis of azepane derivatives through piperidine (B6355638) ring expansion highlights how synthetic strategies can be designed for exclusive stereochemical control, a principle applicable to the synthesis of complex this compound-related structures. rsc.org The development of methods that provide high levels of both regioselectivity and stereoselectivity is essential for the targeted synthesis of this compound derivatives with specific biological or material properties. researchgate.net

Enantioselective Construction of Chiral Azafluorenes

The generation of chiral azafluorenes with high enantiopurity is a key challenge in organic synthesis, driven by the potential for stereospecific interactions in biological systems. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for achieving this goal.

One notable approach involves the use of transition metal catalysts to construct axially chiral azafluorenes. For instance, the enantioselective synthesis of axially chiral 1-azafluorene has been accomplished via a Nickel-catalyzed [2+2+2] cycloaddition. This method provides a direct route to these challenging structures with high enantioselectivity.

Organocatalysis offers a complementary and often milder alternative for the asymmetric synthesis of chiral azafluorenes. Cinchona alkaloids and their derivatives have been successfully employed as organocatalysts in various asymmetric transformations. acs.org For example, an organocatalytic asymmetric formal [3+2] cycloaddition of enynones with N-hydroxylamines, utilizing a newly designed multifunctional organocatalyst derived from cinchona alkaloids, has been developed for the synthesis of highly substituted 2,3-dihydroisoxazoles, which can be precursors to chiral aza-containing scaffolds. acs.org This method affords the products in high yields and with excellent enantioselectivities. acs.org

Another organocatalytic strategy involves the [3+2] cycloaddition of 2-arylidene-1,3-indandiones with N-2,2-difluoroethylbenzothiophenone imines, which efficiently produces dispiro[benzothiophenone-indandione-pyrrolidine]s containing three stereocenters. mdpi.com While not directly yielding azafluorenes, this methodology highlights the power of organocatalysis in constructing complex, chiral heterocyclic systems that can serve as building blocks for this compound derivatives. mdpi.com

| Catalyst Type | Reaction Type | Key Features | Reference |

| Nickel-catalysis | [2+2+2] Cycloaddition | Synthesis of axially chiral 1-azafluorenes | |

| Organocatalysis (Cinchona alkaloid derivative) | [3+2] Cycloaddition | Synthesis of highly substituted 2,3-dihydroisoxazoles | acs.org |

| Organocatalysis | [3+2] Cycloaddition | Synthesis of dispiro[benzothiophenone-indandione-pyrrolidine]s | mdpi.com |

Divergent Synthetic Pathways for this compound and Azafluorenone Systems

Divergent synthesis provides an efficient strategy to generate a library of structurally related compounds from a common intermediate, which is particularly valuable for the exploration of structure-activity relationships in drug discovery. Several divergent pathways to this compound and azafluorenone systems have been reported.

A notable example starts from ortho-alkynylarylketones. These substrates can be treated with molecular iodine to generate a common indenone precursor. researchgate.net This intermediate can then be directed towards different product scaffolds based on the reaction conditions. Treatment with a base leads to 3-hydroxyfluorene (B47691) products, whereas reaction in the presence of an ammonium salt provides 4-azafluorene products. researchgate.net This method is applicable to a broad range of substrates, delivering the desired products in moderate to good yields. researchgate.net

Another powerful divergent approach involves a "one-pot" construction of 1-azafluorene derivatives through a domino reaction sequence. mdpi.com This strategy, which can start from precursors like diketopiperazines or oxazinones, typically involves an aldol condensation, alkene isomerization, Diels-Alder cycloaddition, and a cycloreversion step. mdpi.com By modifying the starting materials and reaction conditions, a diverse range of 1-azafluorene derivatives can be rapidly assembled. mdpi.com

The collective total synthesis of 4-azafluorenone alkaloids further illustrates the power of divergent strategies. uni-muenchen.deresearchgate.net In these syntheses, a key intermediate can be subjected to various late-stage functionalization reactions to produce a range of natural products. For example, a common azafluorenone core can be regioselectively brominated and subsequently converted to different hydroxylated derivatives. uni-muenchen.deresearchgate.net

| Starting Material | Key Intermediate | Reaction Conditions | Products | Reference |

| ortho-Alkynylarylketone | Indenone precursor | Basic conditions | 3-Hydroxyfluorenes | researchgate.net |

| ortho-Alkynylarylketone | Indenone precursor | Ammonium salt | 4-Azafluorenes | researchgate.net |

| Diketopiperazine/Oxazinone | [2.2.2]-bicycloadduct | Base-promoted extrusion | Pyridone-containing 1-azafluorenes | mdpi.com |

| 2-Aryl-3-(hydroxymethyl)pyridines | Azafluorenone core | Regioselective bromination, Pd-catalyzed conversion | Hydroxylated 4-azafluorenone alkaloids | uni-muenchen.deresearchgate.net |

Functionalization Approaches of the this compound Scaffold

The functionalization of the pre-formed this compound core is a critical step in the synthesis of derivatives with diverse properties. C-H bond activation and late-stage functionalization are prominent strategies in this context.

Rhodium(III)-catalyzed C-H bond activation has been effectively used for the synthesis of 4-azafluorenes. acs.org An intramolecular reaction of 3-alkynyl- and 3-alkenyl-2-arylpyridines in the presence of a rhodium catalyst and a copper co-catalyst selectively yields 4-azafluorene compounds. acs.org This transformation is believed to proceed through a pyridine-directed C-H bond activation followed by a "rollover" mechanism. acs.org

Late-stage functionalization is particularly important for the synthesis of complex azafluorenone alkaloids. uni-muenchen.deresearchgate.net A common strategy involves the regioselective introduction of a bromine atom onto the azafluorenone core, which then serves as a handle for further transformations. uni-muenchen.deresearchgate.net For instance, a Pd-catalyzed conversion of the bromide to a phenol (B47542) has been used to install hydroxyl groups at specific positions. uni-muenchen.deresearchgate.net This approach has been instrumental in the total synthesis of several natural products, including muniranine and darienine. uni-muenchen.deresearchgate.net

Furthermore, the pyridine nucleus within the this compound scaffold can be functionalized using classic pyridine chemistry. For example, the formation of a pyridine N-oxide allows for regioselective functionalization at the C4 position. nih.gov The N-oxide can be treated with reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom, which can then be displaced by various nucleophiles. nih.gov This strategy has been used to introduce a methyl group at the C4 position of a 4-azafluorenone derivative. nih.gov

| Functionalization Method | Catalyst/Reagent | Position Functionalized | Type of Bond Formed | Reference |

| C-H Bond Activation | Rh(III) catalyst, Cu(OAc)₂ | C-H on aryl ring | C-C | acs.org |

| Late-Stage Functionalization | NBS (bromination), Pd-catalysis (hydroxylation) | C6 of 4-azafluorenone | C-Br, C-O | uni-muenchen.deresearchgate.net |

| Pyridine N-oxide Chemistry | m-CPBA, POCl₃, Nucleophiles | C4 of 4-azafluorenone | C-Cl, C-C | nih.gov |

Advanced Spectroscopic and Photophysical Investigations of Azafluorene Systems

Intramolecular Charge Transfer (ICT) Phenomena in Azafluorene Derivatives

Intramolecular charge transfer (ICT) is a fundamental photophysical process that can occur in molecules containing both electron-donating (D) and electron-accepting (A) groups. ossila.comresearchgate.net Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polarized excited state with a large dipole moment. ossila.comrsc.org This process is often accompanied by significant changes in the molecule's emission properties. rsc.orgsemanticscholar.org

In the context of this compound derivatives, the this compound core can act as either an electron donor or acceptor, depending on the nature of the substituents attached to it. researchgate.netrsc.org The nitrogen atom, with its lone pair of electrons, can enhance the electron-donating ability of the aromatic system. Conversely, the electron-deficient nature of the pyridine (B92270) ring within the this compound structure can make it an effective electron acceptor.

The occurrence of ICT is often evidenced by the appearance of a new, red-shifted emission band in polar solvents. semanticscholar.org This is because the highly polar ICT state is stabilized by the polar solvent, lowering its energy and thus the energy of the emitted photon. ossila.com In some cases, dual fluorescence can be observed, with one band corresponding to the locally excited (LE) state and the other to the ICT state. ossila.com

For certain pyrazolo-fused 4-azafluorenones, the photophysical properties have been shown to be modulated by an ICT phenomenon. rsc.org These compounds can act as modulable ICT fluorophores. rsc.org Similarly, some 3-aminofluorenone derivatives, which are structurally related to azafluorenes, exhibit strong emissive properties stemming from an ICT excited state. mdpi.com The study of ICT in this compound derivatives is an active area of research, with potential applications in the development of fluorescent probes and sensors. rsc.orggoogleapis.com

Environmental and Substituent Effects on this compound Photophysics

The photophysical properties of this compound systems are highly sensitive to their local environment and to the presence of substituents on the this compound core. These effects can be harnessed to tune the absorption and emission characteristics of these molecules for specific applications.

Solvatochromism refers to the change in the color of a substance, and hence its absorption or emission spectra, upon a change in the polarity of the solvent. academie-sciences.fr This phenomenon arises from differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, as is often the case in molecules exhibiting ICT, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (positive solvatochromism) in the emission spectrum. Conversely, if the ground state is more polar, a blue shift (negative solvatochromism) will be observed. researchgate.net

This compound derivatives often exhibit significant solvatochromism due to the presence of the polar C=N bond and the potential for ICT. researchgate.net For example, the fluorescence lifetimes of some 3-azafluorenone derivatives have been found to decrease with increasing solvent polarity. researchgate.net Solvatochromic studies of dicyanovinylidene-substituted pyrazolo-fused 4-azafluorenones have been carried out to assess their potential as new organic fluorophores. rsc.org

Hydrogen bonding can also have a profound effect on the photophysics of azafluorenes. rsc.org The nitrogen atom in the this compound ring can act as a hydrogen bond acceptor, while certain substituents may act as hydrogen bond donors. These interactions can alter the energies of the ground and excited states, leading to shifts in the absorption and emission spectra. researchgate.net For instance, in hydroxylic solvents, hydrogen bonding can provide an efficient pathway for non-radiative decay, leading to fluorescence quenching. researchgate.net The interplay between solvatochromism and hydrogen bonding can be complex, but it offers a powerful means of controlling the photophysical properties of this compound systems. mdpi.com

Impact of Structural Modifications on Emissive Properties

Research into azafluorenone derivatives, which are oxidized forms of azafluorenes, provides significant insight into these structure-property relationships. A key factor influencing fluorescence is the competition between the singlet excited state (S₁) deactivation via fluorescence and intersystem crossing (ISC) to the triplet state (T₁). For many azafluorenones, rapid ISC from the S₁ state to lower-energy triplet levels significantly reduces fluorescence quantum yields, often to the order of 10⁻². mdpi.comresearchgate.net The character of the excited states is critical; for some 1-azafluorenones, the lowest energy singlet state (S₁) possesses n→π* character, while the lowest energy triplet state (T₁) has π→π* character, a condition that, according to El-Sayed's rule, facilitates ISC. mdpi.combeilstein-journals.org

A notable example is the comparison between 1-azafluorenone derivatives bearing a pyridone motif versus those with a substituted pyridine structure. Derivatives with an embedded pyridone functionality exhibit moderate fluorescence, whereas the analogous pyridine-based compounds are essentially non-fluorescent. mdpi.comnih.govnih.gov This difference is attributed to the distinct electronic structures and potential for excited-state intramolecular proton transfer (ESIPT) in the pyridone tautomers, which can open up radiative decay channels. mdpi.comnih.gov For instance, pyridone derivatives 10a and 10b (see table of compounds) show moderate fluorescence in ethanol, with quantum yields of 0.04 and 0.07, respectively, while the pyridine-containing azafluorenones 11a-c are non-emissive. mdpi.com

The introduction of substituents with different electronic properties also tunes the emissive output. Electron-donating groups, such as amino groups, can enhance quantum yields and induce strong emissive properties stemming from an intramolecular charge transfer (ICT) excited state. mdpi.comnih.gov For example, 3-aminofluorenone derivatives are known to be strongly emissive, although their emission is susceptible to quenching by hydrogen-bonding solvents. mdpi.com Conversely, the introduction of an azide (B81097) moiety or a triazole heterocycle has been shown to efficiently quench phosphorescence in fluorene (B118485) systems, favoring non-radiative decay. beilstein-journals.org

The solvent environment further modulates these properties. For 3-azafluorenone and its 7-substituted derivatives, the energy of the lowest excited singlet state and the rate of intersystem crossing are significantly higher in nonpolar hexane (B92381) compared to more polar solvents. researchgate.net Increasing solvent polarity can decelerate triplet formation but may promote internal conversion, making it the dominant deactivation pathway for substituted derivatives in polar media. researchgate.net

Table 1: Photophysical Data for Selected Azafluorenone Derivatives

| Compound | Description | Solvent | Quantum Yield (Φ) | Reference |

| 10a | 1-Azafluorenone with pyridone motif | Ethanol | 0.04 ± 0.01 | mdpi.com |

| 10b | 1-Azafluorenone with pyridone motif (F-substituted) | Ethanol | 0.07 ± 0.01 | mdpi.com |

| 11a | 1-Azafluorenone with pyridine motif | Ethanol | Non-fluorescent | mdpi.com |

| 11b | 1-Azafluorenone with pyridine motif | Ethanol | Non-fluorescent | mdpi.com |

| 11c | 1-Azafluorenone with pyridine motif | Ethanol | Non-fluorescent | mdpi.com |

| 3-Azafluorenone derivatives | General | Various | ~10⁻² | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Advanced Spectroscopic Probes for Mechanistic Photochemistry

The sensitivity of their photophysical properties to their local environment and structural makeup makes this compound systems valuable as advanced spectroscopic probes for investigating the mechanisms of photochemical reactions. mdpi.comlightcon.com By monitoring changes in the absorption or emission spectra of an this compound derivative, researchers can gain insights into reaction intermediates, transition states, and the dynamics of light-induced processes. uni-regensburg.de

Azafluorenes and their derivatives can serve as photosensitizers, molecules that absorb light and transfer the energy to another molecule, thereby initiating a photochemical reaction. mdpi.comnih.govfiveable.me The well-defined photophysics of fluorenone, a structurally related parent compound, allows it to be used as a superior photosensitizer in some organic reactions. mdpi.com Azafluorenones, with their tunable donor-acceptor properties, can be similarly employed. mdpi.comnih.gov The efficiency of energy transfer and the subsequent reaction pathway can be studied using time-resolved spectroscopy techniques, such as flash photolysis, to detect transient species on nanosecond to millisecond timescales. lightcon.com

Furthermore, the distinct spectral signatures of azafluorenes can be used to probe complex reaction sequences. For example, the reversible binding of ligands to a metal center in a coordination complex can be followed spectroscopically if the complex contains a photoactive this compound ligand. rsc.orgnih.gov Irradiation can induce a change in the coordination sphere, leading to a new species with a different absorption spectrum. Monitoring the spectral evolution over time provides kinetic data on both the forward light-induced reaction and the thermal reverse reaction. nih.gov

The development of fluorescent probes for bioimaging is another area where azafluorenones act as reporters on their microenvironment. mdpi.comresearchgate.net Since the pyridine motif can impart aqueous solubility, these compounds have emerged as biocompatible imaging agents. mdpi.com Their fluorescence response can be sensitive to local polarity, viscosity, or the presence of specific analytes, allowing them to map cellular structures or processes. For instance, probes have been developed for specifically imaging intracellular lipid droplets. mdpi.com The mechanism of action often relies on intramolecular charge transfer (ICT), where the emission properties are strongly affected by the surrounding medium, providing a spectroscopic handle on the local chemical environment. mdpi.com

Modern spectroscopic methods, such as combining in situ LED illumination with NMR spectroscopy (photo-NMR), offer powerful tools for mechanistic investigation. uni-regensburg.de While not yet widely reported for azafluorenes specifically, these techniques could elucidate reaction pathways, identify short-lived intermediates, and determine quantum yields for reactions involving this compound-based photoswitches or catalysts. uni-regensburg.de

Computational and Quantum Chemical Analysis of Azafluorene Compounds

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as molecules. wikipedia.org It allows for the calculation of material behavior from first principles, based on quantum mechanics. wikipedia.org For azafluorene compounds, DFT calculations are instrumental in determining their most stable three-dimensional arrangements, a process known as geometry optimization. stackexchange.com

In practice, the geometry optimization of this compound derivatives is often initiated from experimental data, such as coordinates obtained from single-crystal X-ray diffraction. nih.gov These initial coordinates are then refined using a chosen DFT functional and basis set, for instance, the B3LYP level of theory with a 6-311G(d,p) basis set. nih.govnih.gov This process systematically alters the atomic positions to find the lowest energy conformation on the potential energy surface. stackexchange.com For some studies, initial geometry optimization might be performed at a lower level of theory, like B3LYP/6-31G, followed by further optimization with a more robust method such as ωb97xd/6-31+G(d,p) to achieve higher accuracy. nih.gov The planarity of the this compound ring system is a key feature that is confirmed and analyzed through these optimizations. nih.govnih.gov

The choice of functional and basis set is critical. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, is a popular choice for organic molecules. inpressco.com Standard basis sets like 6-31G(d,p) or the more extensive 6-311G+(2d,p) are commonly employed to describe the orbital expansions. inpressco.comnih.gov For ground state geometries, methods like DFT B3YLP/6-311G+(2d,p) have been successfully used. nih.gov The accuracy of these computational models allows for the prediction of molecular properties and reactivity. chemrxiv.org

Table 1: Representative Functionals and Basis Sets Used in DFT Studies of this compound Derivatives

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311G(d,p) | Geometry Optimization, FMO Analysis | nih.gov |

| B3LYP | 6-311G+(2d,p) | Ground State Geometry Optimization | nih.gov |

| B3LYP | 6-31G+(2d,p) | Excited State Geometry Optimization (TD-DFT) | nih.gov |

| ωb97xd | 6-31+G(d,p) | High-accuracy Geometry Optimization | nih.gov |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. numberanalytics.commalayajournal.org

For this compound derivatives, FMO analysis is typically performed on the geometry-optimized structures obtained from DFT calculations. nih.gov The HOMO and LUMO energies and their spatial distributions are calculated to understand the electronic behavior of these compounds. For instance, in certain 1-azafluorenone derivatives, both the HOMO and LUMO are identified as π-systems, indicating their involvement in the electronic transitions within the aromatic system. mdpi.com The electron density distribution of these orbitals reveals the regions of the molecule that are most likely to participate in electron donation and acceptance. researchgate.net

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic excitation. numberanalytics.com In a study of two indole-containing this compound derivatives, the HOMO-LUMO analysis was employed to investigate their drug-like behaviors. nih.gov The energy gap for a series of fluorene (B118485) derivatives was found to range from 2.487 to 3.869 eV. utm.my The distribution of HOMO and LUMO densities is also critical; in some azafluorenones, the HOMO and LUMO are located across the π-system, while the HOMO-1 orbital, which is close in energy, can be an n-type orbital with contributions from heteroatoms like nitrogen and oxygen. mdpi.com

Table 2: Calculated HOMO, LUMO, and Energy Gap for Representative this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| FC | -4.903 | -1.316 | 3.587 | utm.my |

| FSi | -5.049 | -2.562 | 2.487 | utm.my |

| FNH | -4.747 | -1.346 | 3.402 | utm.my |

| FO | -5.014 | -1.502 | 3.512 | utm.my |

| FS | -5.025 | -1.488 | 3.537 | utm.my |

| FSe | -5.014 | -1.479 | 3.535 | utm.my |

Intermolecular Interaction Analysis (Hirshfeld Surface, QTAIM, NCI)

Understanding the intermolecular interactions within the crystal lattice is crucial for predicting the solid-state properties of molecular materials. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. scirp.orgresearchgate.net The Hirshfeld surface is generated based on the electron density of a molecule and its neighbors, allowing for the mapping of close contacts. mdpi.com

For this compound derivatives, Hirshfeld surface analysis, often in conjunction with 2D fingerprint plots, reveals the nature and contribution of different intermolecular contacts, such as hydrogen bonds and π-π stacking. nih.govresearchgate.net These analyses have been used to study the packing of indole-containing azafluorenes, quantifying the contributions of various interactions. nih.gov

To further characterize these non-covalent interactions, the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed. nih.govscielo.org.mx QTAIM analyzes the topology of the electron density to identify bond critical points and characterize the nature of chemical bonds and interactions. scielo.org.mx NCI analysis, based on the reduced density gradient, provides a visual representation of non-covalent interactions, color-coding them based on their strength. scielo.org.mx For instance, in a study of an this compound derivative, a strong N–H⋯O hydrogen bond was identified and its energy was quantified using QTAIM descriptors as -24.174 kJ/mol. nih.gov The NCI plots visually confirmed this strong, attractive interaction. nih.gov

Computational Prediction and Correlation of Spectroscopic Signatures

Computational methods are increasingly used to predict and interpret spectroscopic data, a field known as computational spectroscopy. numberanalytics.com By simulating spectra, researchers can confirm molecular structures, assign experimental bands, and understand the underlying electronic and vibrational properties. researchgate.netarxiv.org

For this compound compounds, DFT and TD-DFT calculations are used to predict infrared (IR) and UV-Vis spectra. The calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to confirm the formation of the target molecule and the presence of specific functional groups. nih.gov Similarly, predicted UV-Vis absorption wavelengths and oscillator strengths from TD-DFT are compared with experimental spectra to understand the electronic transitions. nih.gov

For example, in the study of 1-azafluorenones, the calculated absorption bands were used to interpret the experimental UV-Vis spectra, identifying the nature of the observed electronic transitions. mdpi.com The calculations could explain why certain derivatives were colored (due to weak absorptions around 400 nm) and why others were fluorescent while some were not. nih.govmdpi.com This synergy between computational prediction and experimental measurement is a powerful approach for the detailed characterization of new this compound compounds. nih.gov

Reactivity Profiles and Mechanistic Understanding of Azafluorene Transformations

Oxidative Transformations to Azafluorenones

The oxidation of azafluorenes to their corresponding azafluorenone derivatives is a fundamental transformation, often pivotal in the synthesis of biologically active natural products and functional materials. acs.org A common and effective method for this conversion involves treating the azafluorene with an oxidizing agent in a suitable solvent. For instance, azafluorenes can be oxidized to azafluorenones by treating a solution of the this compound in dimethylformamide (DMF) with cesium carbonate (Cs2CO3) and air. nih.govmdpi.com This method has proven to be general for the preparation of various 1-azafluorenone derivatives. mdpi.com

Another approach involves the use of potassium permanganate (B83412) (KMnO4) for the oxidation of azafluorenes. Furthermore, a transition-metal-free method utilizing tert-butyl hydroperoxide (t-BuOOH) has been developed for the intramolecular carbonylation of 2-aryl-3-picolines, which proceeds via oxidative C-H functionalization of the methyl group to yield 4-azafluorenones. researchgate.net In this reaction, the methyl group is transformed into an aldehyde, which then undergoes rapid intramolecular acylation. researchgate.net

Isomeric azafluorenones can also be oxidized to their N-oxides using hydrogen peroxide (H2O2) in acetic acid or in the presence of sodium tungstate (B81510) (Na2WO4). researchgate.net Similarly, monoazafluorenes can be converted to this compound N-oxides under the same conditions. researchgate.net However, the oxidation of diazafluorenes initially leads to the formation of diazafluorenones, which are then subsequently oxidized to diazafluorenone N-oxides. researchgate.net

The synthesis of 4-azafluorenones can also be achieved through the acid-mediated cyclization of 2-arylnicotinates. uni-muenchen.de However, this method is not suitable for producing 5-oxygenated 4-azafluorenones due to the tendency of the intermediates to undergo lactonization. uni-muenchen.de To overcome this limitation, a tert-butyl hydroperoxide (TBHP)-mediated radical cyclization of 2-aryl-3-(hydroxymethyl)pyridines has been developed. uni-muenchen.de

Cycloaddition and Cycloreversion Mechanisms in Synthesis

Cycloaddition and subsequent cycloreversion reactions represent a powerful and elegant strategy for the construction of the this compound core. These pericyclic reactions allow for the rapid assembly of complex polycyclic systems from relatively simple precursors.

A notable example is the use of an inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.org In this approach, an intermediate 1,2,4-triazine (B1199460), formed from the condensation of an amidrazone with ninhydrin, engages in a [4+2] cycloaddition with an alkyne equivalent like norbornadiene. acs.org This is followed by a tandem cycloreversion process, extruding nitrogen gas (N2) and cyclopentadiene, to furnish the 4-azafluorenone core in a single operation. acs.org

Domino reactions involving a cascade of transformations have also been developed for the synthesis of 1-azafluorene derivatives. nih.govmdpi.com These sequences can include an aldol (B89426) condensation, alkene isomerization, a Diels-Alder cycloaddition, and subsequent cycloreversion steps. nih.govmdpi.com For example, starting from lactim-lactone precursors, an intermediate bicyclo[2.2.2]adduct is formed, which, under thermal conditions, undergoes cycloreversion and extrusion of carbon dioxide to yield the 1-azafluorene product. mdpi.com Remarkably, a modified version of this sequence using a weak fluoride (B91410) base allows the entire cascade to proceed at ambient temperatures. nih.govmdpi.com

The synthesis of trifluoromethyl (CF3)-substituted azafluorenes has been achieved through a cascade reaction initiated by C–H activation. The process involves a formal [3+2] cycloaddition to form a spiro[imidazole-4,1′-indene] intermediate, followed by a retro-[3+2] cycloaddition, isomerization, and enamine nucleophilic addition. acs.org

Furthermore, the thermal electrocyclization of an oxime, viewed as a 1-azahexatriene system, has been utilized in the synthesis of azafluorenes. scispace.com

C-H Functionalization and Annulation Reaction Mechanisms

Direct C-H functionalization and annulation reactions have emerged as highly efficient and atom-economical strategies for synthesizing azafluorenes. These methods avoid the need for pre-functionalized starting materials, thus streamlining the synthetic process.

Rhodium(III)-catalyzed C-H bond activation has been successfully employed in the synthesis of 4-azafluorenes from 3-alkynyl and 3-alkenyl-2-arylpyridines. acs.orglookchem.com The proposed mechanism involves a pyridine-directed C-H bond cleavage at the ortho-position of the aryl group, followed by a "rollover" of the rhodium complex. acs.orgresearchgate.net This "rollover" facilitates the coordination of the rhodium to the pendant alkyne or alkene moiety, leading to an intramolecular cyclization that constructs the new five-membered ring of the this compound skeleton. acs.org Acetate is believed to facilitate the initial hydrogen abstraction in the pyridine-directed C-H cleavage. acs.org

Palladium-catalyzed cascade reactions have also been developed. One such process involves the cycloisomerization of 1,6-diynes to produce silylated 2-azafluorenes. nih.gov This cascade is initiated by the addition of a palladium-hydride species to one of the alkyne moieties, followed by an intramolecular carbopalladation and a final C(sp2)-H bond activation step to complete the cyclization. nih.gov

Annulation reactions provide another powerful route to azafluorenes. A rhodium(III)-catalyzed [3+2]/[4+2] annulation of acetophenone (B1666503) oxime ethers with 3-acetoxy-1,4-enynes has been reported to produce complex azafluorenone frameworks. researchgate.net This reaction involves the activation of both a C-H bond and a C-N π-bond. researchgate.net Additionally, a base-catalyzed double annulation of isocyanoacetates with enynones has been developed for the synthesis of 4-azafluorene and 4-azafluorenone derivatives. scilit.com

Rearrangement Reactions within this compound Systems

Rearrangement reactions offer unique pathways to this compound structures, often proceeding through fascinating mechanistic steps. These transformations can involve skeletal reorganization to either form the this compound core or to modify an existing this compound system.

One method involves the thermal rearrangement of indazoles and azaindazoles. nih.gov Flash vacuum pyrolysis (FVP) of phenyl(pyridyl)tetrazoles leads to the formation of nitrile imines, which then cyclize to 3-phenylindazoles and -azaindazoles. nih.gov Subsequent nitrogen elimination from these intermediates yields azafluorenes. nih.gov Computational studies suggest two possible mechanistic pathways: one involving rearrangement to diazo(aza)cyclohexadienes and (aza)cyclohexadienylidenes (Path A), and another proceeding through diaryldiazomethanes and diarylcarbenes (Path B). nih.gov Path A is calculated to be energetically favored and aligns with the experimentally observed products. nih.gov

Another rearrangement approach is the oxidative thermal rearrangement of indanoneoxime O-crotyl ethers to produce 4-azafluorene alkaloids. Additionally, Dimroth-type rearrangements have been observed in the reaction of anilinomethylene-indanones, which are formed from the reaction of 1-dicyanomethylene-3-indanone with diphenylformamidines, leading to the formation of indano-pyridines (azafluorenes). researchgate.net

Influence of Aza-Substitution on Reactivity Patterns

The reactivity of azafluorenes is determined by the mutual influence of the fused benzene (B151609) and pyridine (B92270) rings and the specific mode of their fusion. researchgate.net For instance, in electrophilic substitution reactions, the position of the nitrogen atom will dictate the most favorable sites for attack. Conversely, in nucleophilic reactions, the electron-deficient nature of the pyridine ring makes it susceptible to attack, and the position of the nitrogen atom will again be the directing factor.

In the context of C-H functionalization, the nitrogen atom often acts as a directing group, guiding the metal catalyst to a specific C-H bond for activation. acs.orgbeilstein-journals.org For example, in the rhodium-catalyzed synthesis of 4-azafluorenes, the pyridine nitrogen directs the ortho-metalation of the 2-aryl substituent. acs.org

Furthermore, the basicity of the nitrogen atom is a key factor in reactions involving N-alkylation or the formation of N-oxides. researchgate.net The rate constants for N-methylation with methyl iodide, for instance, are related to structural factors, including the position of the nitrogen atom. researchgate.net The presence of electron-withdrawing or electron-donating substituents on either the benzene or pyridine ring can further modulate the reactivity of the nitrogen atom and the carbon framework. doubtnut.com

Applications of Azafluorene in Advanced Materials Science

Azafluorene-Based Organic Light-Emitting Diode (OLED) Materials Development

Organic Light-Emitting Diodes (OLEDs) are a major display and lighting technology renowned for their vibrant colors, high contrast, and device flexibility. An OLED is typically composed of several organic layers sandwiched between two electrodes. sigmaaldrich.com When a voltage is applied, electrons and holes are injected into the emissive layer (EML), where they combine to form excitons that release energy as light. sigmaaldrich.com The efficiency and color of the light depend critically on the organic materials used. sigmaaldrich.com

This compound derivatives have emerged as promising candidates for OLED materials, particularly as blue emitters and host materials, which are crucial for full-color displays. ontosight.ai The nitrogen atom in the this compound core allows for fine-tuning of the molecule's electronic properties, influencing its charge transport behavior and emission characteristics. ontosight.ai Researchers have explored this compound-based compounds as blue emitters in OLEDs, demonstrating potential for high efficiency and stability. ontosight.ai

In the development of advanced OLEDs, such as those utilizing thermally activated delayed fluorescence (TADF), host materials with high triplet energy are essential. researchgate.net A divergent synthesis strategy has been developed that can produce both 3-hydroxyfluorene (B47691) and 4-azafluorene derivatives from ortho-alkynylarylketones. researchgate.net While much of the device research has focused on fluorene-based hosts, the synthetic accessibility of analogous this compound hosts from common precursors highlights their potential. researchgate.net For instance, high-triplet-energy bipolar host materials have been synthesized for use in blue TADF devices. researchgate.net When paired with the emitter 2CzPN, these devices have achieved high performance, demonstrating the viability of this molecular design approach which could be extended to this compound systems. researchgate.net

Table 1: Performance of a High-Triplet-Energy Host-Guest TADF OLED System This table showcases the performance of a blue TADF OLED using a fluorene-based host conceptually similar to potential this compound hosts.

| Metric | Value | Reference |

| Maximum Current Efficiency | 38 cd A⁻¹ | researchgate.net |

| Maximum Power Efficiency | 30 lm W⁻¹ | researchgate.net |

| Maximum External Quantum Efficiency (EQE) | 17% | researchgate.net |

Fluorescent Dyes and Probes based on this compound Scaffolds

Fluorescent probes are molecules designed to detect specific analytes or changes in their local environment by emitting light. bioacts.com They are powerful tools in biological imaging and chemical sensing. bioacts.comacs.org The this compound scaffold, with its intrinsic fluorescence and rigid structure, serves as an excellent foundation for creating such probes. ontosight.ai

A notable application is the development of photoactivatable fluorescent probes for imaging lipid droplets in living cells. acs.org Researchers have synthesized probes based on dihydro-2-azafluorenones. acs.org These molecules are initially non-fluorescent but undergo a photooxidative dehydrogenation reaction when exposed to light, converting them into highly fluorescent 2-azafluorenones. acs.org A key feature of the resulting 2-azafluorenones is their aggregation-induced emission (AIE) property, which means they become more emissive when aggregated, making them ideal for imaging in condensed environments like lipid droplets. acs.org

The synthesis of the 4-azafluorenone core has also been achieved in a single operation from readily available starting materials. acs.org This efficient synthesis opens the door to creating a wider variety of azafluorenone-based compounds for materials science and biological applications. Studies on the photophysical properties of related compounds, such as 3-azafluorenone, have shown that their fluorescence quantum yield is lower than that of the parent fluorenone, a difference attributed to a higher rate of non-radiative decay processes. acs.org This ability to modulate photophysical properties through the placement of the nitrogen atom is a key advantage in designing tailored fluorescent molecules.

Table 2: Properties of Dihydro-2-azafluorenone-Based Photoactivatable Probes

| State | Molecular Scaffold | Key Property | Application | Reference |

| "Off" (Pre-activation) | Dihydro-2-azafluorenone | Non-fluorescent | Latent probe | acs.org |

| "On" (Post-activation) | 2-Azafluorenone | Highly fluorescent | Active imaging agent | acs.org |

| "On" (Aggregated) | 2-Azafluorenone | Aggregation-Induced Emission (AIE) | Imaging of lipid droplets | acs.org |

Incorporation of Azafluorenes into Supramolecular Architectures

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. Azafluorenes are valuable building blocks for these architectures due to their rigid shape, potential for π-π stacking, and the nitrogen atom's ability to form hydrogen bonds or coordinate to metals.

Host-guest chemistry involves the creation of a larger "host" molecule that forms a complex with a smaller "guest" molecule. sioc-journal.cnrsc.org This interaction can be used for molecular recognition, sensing, or stabilizing reactive species. The planar and electron-rich surface of azafluorenes makes them suitable components for hosts designed to bind specific guests.

The formation of host-guest complexes has been observed even in the solid state during crystallographic studies of this compound derivatives. For example, a synthesized this compound derivative was found to co-crystallize with a dimethyl sulfoxide (B87167) (DMSO) solvent molecule. nih.gov In this structure, the this compound derivative acts as the host, forming a stable intermolecular interaction with the DMSO guest, with a calculated interaction energy of -24.174 kJ/mol. nih.gov This demonstrates the inherent ability of the this compound scaffold to participate in the non-covalent interactions that define host-guest systems. nih.gov

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. wikipedia.org Their high porosity and tunable structures make them promising for applications in gas storage, separation, and catalysis. wikipedia.orgcost.eu

The properties of this compound make it a promising candidate for use as an organic linker in the design of novel MOFs. An ideal linker should be a rigid molecule with functional groups capable of coordinating to the metal centers. The this compound scaffold is rigid and planar, and the nitrogen atom provides a natural coordination site. By adding further functional groups (e.g., carboxylic or phosphonic acids) to the this compound backbone, it can be transformed into a multidentate ligand capable of forming robust, extended networks with metal ions. While specific MOFs built from this compound ligands are an emerging area of research, the principles of MOF design strongly support their potential. The incorporation of such N-heterocyclic, aromatic linkers could lead to MOFs with tailored electronic properties or catalytic activities. wikipedia.org

Design and Synthesis of this compound-Containing Host-Guest Systems

This compound Derivatives in Catalysis and Organometallic Chemistry

In organometallic chemistry, organic molecules called ligands bind to a central metal atom, influencing its reactivity and catalytic properties. The design of effective ligands is crucial for developing new and efficient catalysts.

This compound derivatives are attractive candidates for ligand design in transition metal catalysis. The nitrogen atom can act as a strong σ-donor to the metal center, while the extended π-system of the fluorene (B118485) backbone can participate in π-backbonding. nih.gov This combination of electronic properties, along with the rigid structure that imparts a specific steric environment around the metal, allows for precise control of the catalytic center. nih.gov

The synthesis of azafluorenes is often accomplished through transition metal-catalyzed reactions, highlighting the intimate relationship between the scaffold and organometallic chemistry. For instance, 4-azafluorene compounds have been synthesized through a pyridine-directed C-H bond activation pathway, a sophisticated catalytic transformation. researchgate.net Furthermore, nickel-catalyzed C-3 direct arylation of pyridinium (B92312) ions has been developed as a method to generate 1-azafluorenes. researchgate.net While these examples focus on the synthesis of azafluorenes, they demonstrate that the core structure is stable and accessible under catalytic conditions. The design of this compound-based molecules specifically for use as ligands in other catalytic reactions, such as cross-coupling or hydrogenation, represents a logical and promising direction for future research.

Azafluorene in Chemical Biology and Molecular Interaction Research Excluding Clinical Outcomes

Rational Design of Azafluorene Scaffolds for Specific Molecular Interactions

The rational design of this compound derivatives involves the strategic modification of the core structure to achieve desired interactions with specific biological macromolecules. The inclusion of the nitrogen atom in the fluorene (B118485) framework allows for the modulation of electronic properties, solubility, and hydrogen bonding capabilities. mdpi.com

A key strategy in the design of this compound scaffolds is the introduction of various substituents at different positions on the tricyclic system. This functionalization aims to enhance binding affinity and selectivity for a target protein. For instance, in the pursuit of inhibitors for viral enzymes like the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), indole-containing this compound derivatives have been synthesized. nih.gov The design principle here is to combine the this compound scaffold with another biologically active motif (indole) to create a hybrid molecule with potentially enhanced binding capabilities.

Computational methods, such as Density Functional Theory (DFT), are often employed in the initial design phase. These calculations help predict the molecule's electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov This information is crucial for understanding the molecule's reactivity and potential for engaging in charge-transfer interactions with a biological target.

Synthetic strategies are designed for the rapid assembly of diverse this compound structures. Domino reaction pathways, for example, enable the construction of the this compound core in a single reaction vessel from readily available starting materials like 2-alkynylbenzaldehyde derivatives or ninhydrin. mdpi.comacs.org This efficiency allows chemists to quickly generate a library of analogues for screening and further study. acs.org The goal is to create new chemical entities with tailored properties, such as the 4-azafluorenone core, which serves as the foundation for natural products like onychine. acs.org

Investigation of Molecular Binding and Interaction Mechanisms (in vitro computational and experimental approaches)

Understanding how this compound derivatives bind to their biological targets is fundamental to their development as chemical tools. This is investigated through a combination of computational and experimental methods.

Computational Approaches: Molecular docking is a primary computational tool used to predict the binding conformation and affinity of this compound ligands within the active site of a target protein. Studies on this compound derivatives designed as potential anti-SARS-CoV-2 agents have utilized this approach extensively. For example, docking simulations of indole-containing azafluorenes against the RdRp enzyme of SARS-CoV-2 have predicted favorable binding energies and identified key molecular interactions. nih.govdovepress.com

These simulations can reveal specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. In one study, two this compound derivatives showed good binding affinity for the SARS-CoV-2 non-structural protein RdRp (nsp12), with calculated binding energies of -8.3 and -7.8 kcal/mol. dovepress.com The more potent compound was predicted to form hydrogen bonds with amino acid residues ASP-502, LYS-682, and TYR-503 in the protein's binding pocket. dovepress.com

Further computational analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to quantify and qualify the intermolecular hydrogen bonds that stabilize the compounds in their crystalline state, providing insights that can be extrapolated to protein binding. nih.gov

Experimental Approaches: Experimental validation of binding is crucial. While the prompt excludes clinical outcomes, in vitro assays are a key part of the preclinical investigation. For example, enzyme inhibition assays can measure the concentration of the this compound derivative required to inhibit the activity of a target enzyme by 50% (IC₅₀). Such assays have been used to evaluate this compound derivatives against targets like the SARS-CoV main protease (Mpro). researchgate.net The results from these experiments are then correlated with the computational predictions to refine the binding models.

The table below summarizes the findings from molecular docking studies of specific this compound derivatives against a viral protein target.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| This compound Derivative 46 | SARS-CoV-2 RdRp (nsp12) | -8.3 | ASP-502, LYS-682, TYR-503 | Hydrogen Bonding |

| This compound Derivative 47 | SARS-CoV-2 RdRp (nsp12) | -7.8 | ASP-507 | Hydrogen Bonding |

Structure-Activity Relationship (SAR) Studies for Ligand-Target Recognition

Structure-Activity Relationship (SAR) studies are systematic investigations into how changes in a molecule's structure affect its biological activity. oncodesign-services.comgardp.org For azafluorenes, SAR studies aim to identify the key structural features of the scaffold that are essential for target recognition and binding affinity. drugdesign.org

By synthesizing and testing a series of related this compound compounds, researchers can deduce which parts of the molecule contribute positively or negatively to its interaction with a biological target. oncodesign-services.com For instance, in the development of inhibitors, modifications might include altering the substituents on the aromatic rings, changing their position, or modifying the functional group at the 9-position of the fluorene core.

An example of SAR can be seen in the study of 1-azafluorenone derivatives. The photophysical properties were compared between derivatives bearing a pyridine (B92270) structure and those with a pyridone functionality. mdpi.com The pyridone derivative showed distinct absorption bands compared to the pyridine-containing compounds, indicating that this structural change significantly alters the electronic properties, which would in turn affect interactions with a target. mdpi.com

Similarly, in the study of indole-containing azafluorenes as potential RdRp inhibitors, two compounds, Ia and Ib , were compared. nih.gov Compound Ib differs from Ia by the presence of a methoxy (B1213986) group on a phenyl ring. This single modification can influence the compound's electronic properties, solubility, and steric fit within the binding pocket, providing a data point for the SAR. nih.gov Analyzing the effect of such small, deliberate changes helps to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. drugdesign.org

Key aspects explored in SAR studies of azafluorenes include:

The position of the nitrogen atom: The location of the nitrogen (e.g., 1-aza, 2-aza, 4-aza) influences the molecule's dipole moment and hydrogen bonding capacity.

Substituents on the aromatic rings: Introducing electron-donating or electron-withdrawing groups can tune the electronic character of the π-system. diva-portal.org

Functionality at the C9 position: The methylene (B1212753) bridge of the fluorene core can be oxidized to a ketone (fluorenone) or functionalized with various groups, significantly impacting the molecule's shape and chemical properties. mdpi.com

Development of this compound-Based Chemical Probes and Imaging Reagents (Focus on Chemical Design and Optical Properties)

The inherent fluorescent properties of the fluorene scaffold make it an excellent starting point for the development of chemical probes and imaging agents. ontosight.ai The introduction of a nitrogen atom to create azafluorenes and azafluorenones allows for the fine-tuning of these optical properties. mdpi.com These probes are designed to detect specific analytes or to visualize cellular structures and processes through fluorescence microscopy. nih.gov

Chemical Design and Optical Properties: The design of this compound-based probes focuses on modulating their photophysical characteristics, such as absorption and emission wavelengths, quantum yield (the efficiency of fluorescence), and photostability. researchgate.net The inclusion of the pyridine motif in azafluorenones can impart favorable aqueous solubility, making them suitable for use as biocompatible imaging reagents. mdpi.com

The optical properties of these compounds are highly sensitive to their chemical structure. For example, a study of various 1-azafluorenone derivatives demonstrated how different substituents affect their absorption and emission spectra. Methoxy- and phenyl-substituted 1-azafluorenones absorb in the medium UV range (300–330 nm) with very weak absorption around 400 nm, giving them a yellow color. mdpi.com In contrast, pyridone derivatives showed multiple absorption bands between 300 and 480 nm. mdpi.com

The fluorescence of these molecules is also tunable. Many fluorene-based dyes are designed with a "push-pull" architecture, where an electron-donating group and an electron-accepting group are placed at opposite ends of the conjugated system. diva-portal.orgresearchgate.net This design promotes an intramolecular charge transfer (ICT) excited state, which often results in strong fluorescence and sensitivity to the local environment. mdpi.com

The table below presents the optical properties of several synthesized azafluorenone derivatives.

| Compound | Type | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) |

| 10a | Pyridone | ~330, 380, 460 | ~5000-7000 | 521 | 0.004 |

| 10b | Pyridone | ~350, 400, 480 | ~5000-8000 | 534 | 0.007 |

| 11a | Methoxyazafluorenone | ~280, 330, 400 | ~15000, 10000, <1000 | 487 | 0.04 |

| 11b | Phenylazafluorenone | ~290, 320, 410 | ~25000, 15000, <1000 | 489 | 0.04 |

| 11c | Chloroazafluorenone | ~280, 330, 420 | ~18000, 12000, <1000 | 497 | 0.02 |

Data synthesized from findings reported on 1-azafluorenone derivatives. mdpi.com

Recent research has also explored dihydro-2-azafluorenones as photoactivatable fluorescent probes. acs.org These molecules can be converted into highly fluorescent 2-azafluorenones upon photooxidation, offering a mechanism for spatiotemporal control in imaging applications. acs.org

Q & A

Q. How can azafluorene be differentiated from structurally similar polycyclic aromatic nitrogen heterocycles (PANHs) in environmental samples?

- Methodology : Use high-resolution mass spectrometry (HRMS) to distinguish this compound (exact mass: 167.0735 Da, [M+H]+: 168.0806 Da) from analogs like acridine (C13H9N, [M+H]+: 180.0813 Da) based on exact mass and isotopic patterns . Pair with chromatographic separation (e.g., HPLC with C18 columns) to resolve isomers (4 isomers for this compound) and reduce co-elution interference. Validate with synthetic standards and fragmentation patterns .

Q. What experimental approaches are recommended for synthesizing this compound derivatives to study their electronic properties?

- Methodology : Employ cyclization reactions of biphenyl precursors with nitrogen-containing reagents (e.g., NH3 or amines under catalytic conditions). Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Characterize derivatives using UV-Vis spectroscopy for π-π* transitions and cyclic voltammetry for redox potentials .

Q. How can this compound be detected and quantified in PAH-contaminated soils?

- Methodology : Extract samples via accelerated solvent extraction (ASE) with dichloromethane, followed by cleanup using silica gel columns. Quantify via gas chromatography-tandem mass spectrometry (GC-MS/MS) in selected reaction monitoring (SRM) mode, targeting the [M+H]+ ion (168.0806 Da) and major fragments. Validate with matrix-matched calibration curves to account for environmental interferences .

Advanced Research Questions

Q. How do contradictions in reported environmental persistence data for this compound arise, and how can they be resolved?

- Methodology : Discrepancies often stem from variability in sample matrices (e.g., organic matter content) or analytical methods (e.g., extraction efficiency). Conduct controlled degradation studies under standardized conditions (pH, light, microbial activity) and cross-validate using multiple detection techniques (e.g., LC-HRMS and fluorescence spectroscopy). Perform meta-analyses of existing literature to identify confounding variables .

Q. What strategies address challenges in elucidating this compound’s toxicological mechanisms at the molecular level?

- Methodology : Use in vitro assays (e.g., Ames test for mutagenicity) combined with computational modeling (density functional theory for reactive site prediction). Validate binding interactions with biomolecules (e.g., DNA adduct formation) via nuclear magnetic resonance (NMR) or X-ray crystallography. Compare results with structurally related PANHs (e.g., acridine) to isolate mechanistic uniqueness .

Q. How can synthesis protocols for this compound-based materials be optimized for photocatalytic applications?

- Methodology : Systematically vary reaction parameters (catalyst loading, solvent polarity, temperature) and assess outcomes via photoluminescence quantum yield (PLQY) measurements. Use design of experiments (DoE) frameworks to identify critical factors. Characterize crystallinity via XRD and surface morphology via SEM to correlate structural features with photocatalytic efficiency .

Methodological Considerations for Data Quality

- Literature Review : Prioritize primary sources (peer-reviewed journals) over secondary databases. Cross-reference spectral data (e.g., HRMS, NMR) with published libraries to confirm compound identity .

- Reproducibility : Document all experimental parameters (e.g., instrument settings, solvent grades) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Contradiction Analysis : Apply triangulation by combining analytical techniques (e.g., isotopic labeling for degradation studies) and statistical tools (e.g., principal component analysis for multivariate datasets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products